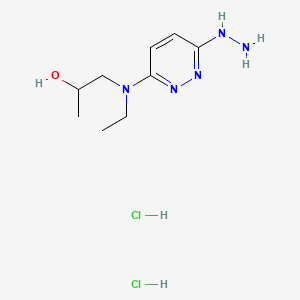
6-(Ethyl(2-hydroxypropyl)amino)-3(2H)-pyridazinone hydrazone dihydrochloride
Cat. No. B8413073
Key on ui cas rn:
56393-23-8
M. Wt: 284.18 g/mol
InChI Key: OQPVSMXUUBDLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04581449
Procedure details


A solution comprising 480 mg 7-chloro-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 510 mg ethyl-(2-hydroxypropyl)amine in 10 ml toluene is heated to reflux for two hours, toluene is removed by evaporation, the remaining part if taken up with acetone, filtered, and the filtrate concentrated to a small volume. After cooling, 400 mg 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1, 2,4]triazine are collected under a vacuum, which melts at 140°-145° C. 1.3 grams 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 1 gram 2,4-dinitrophenylhydrazine are heated, while stirring, to 60° C. for three hours in 60 ml of 15% hydrochloric acid. These are cooled to 0° C. overnight, collected under a vacuum and washed with cold water. The mother liquors, after filtering, are evaporated to a dry condition, the residue being taken up twice with n.butylic alcohol and each time re-evaporated. A solid product is obtained which is triturated with 10 ml n.butylic alcohol, cooled, and collected under vacuum to yield 1 g of 3-[ethyl-(2-hydroxypropyl)amino]-6-hydrazinopyridazine dihydrochloride melting (with decomposition) at 212° C.
Quantity
480 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]2=[N:6][N:7]=C(C)C(=O)[N:4]2[N:3]=1.[CH2:14]([NH:16][CH2:17][CH:18]([OH:20])[CH3:19])[CH3:15]>C1(C)C=CC=CC=1>[ClH:1].[ClH:1].[CH2:14]([N:16]([CH2:17][CH:18]([OH:20])[CH3:19])[C:2]1[N:3]=[N:4][C:5]([NH:6][NH2:7])=[CH:12][CH:13]=1)[CH3:15] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
480 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NN2C(=NN=C(C2=O)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
510 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring, to 60° C. for three hours in 60 ml of 15% hydrochloric acid
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for two hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
toluene is removed by evaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated to a small volume
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
400 mg 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1, 2,4]triazine are collected under a vacuum, which melts at 140°-145° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
1.3 grams 7-[ethyl-(2-hydroxypropyl)amino]-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine and 1 gram 2,4-dinitrophenylhydrazine are heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
These are cooled to 0° C. overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected under a vacuum
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mother liquors, after filtering
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are evaporated to a dry condition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
each time re-evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solid product is obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is triturated with 10 ml n.butylic alcohol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected under vacuum
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.C(C)N(C=1N=NC(=CC1)NN)CC(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 288.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
